molecular formula C19H24O2 B159171 Androsta-1,4-diene-3,17-dione CAS No. 897-06-3

Androsta-1,4-diene-3,17-dione

Cat. No. B159171
CAS RN: 897-06-3
M. Wt: 284.4 g/mol
InChI Key: LUJVUUWNAPIQQI-QAGGRKNESA-N
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Description

Androsta-1,4-diene-3,17-dione, also known as 1,4-Androstadiene-3,17-dione or Androstadienedione, is an analytical reference standard categorized as an anabolic androgenic steroid . It is a precursor in the synthesis of boldenone and has been used to enhance athletic performance . It is a prohormone that converts to an active steroid through the 17bHSD enzyme .


Synthesis Analysis

A new method for the aromatization of ring A in androsta-1,4-diene-3,17-dione, available from sterols by means of the microbiological degradation of the side chain, was developed . The method consists of the reduction of androsta-1,4-diene-3,17-dione to the corresponding dienediol followed by double C,O-deprotonation of ring A .


Molecular Structure Analysis

The molecular formula of Androsta-1,4-diene-3,17-dione is C19H24O2 . It is a 17-keto anabolic steroid .


Chemical Reactions Analysis

Microbial dehydrogenation involving C-1,2 positions is one of the most important reactions of the steroid biotransformation . This reaction is catalyzed by a 3-oxosteroid 1-dehydrogenase, which is a type of keto steroid dehydrogenase enzyme (KSTD) with E.C. number 1.3.99.4 .


Physical And Chemical Properties Analysis

Androsta-1,4-diene-3,17-dione has a molecular weight of 284.39 . It is a 17-keto anabolic steroid .

Scientific Research Applications

Microbiological Synthesis

Androsta-1,4-diene-3,17-dione (ADD) can be synthesized from sterols using specific bacterial strains. For instance, the Mycobacterium neoaurum VKPM Ac-1656 strain has been used to transform sterols into ADD. This process involves the use of a sorbent to eliminate contact between bacterial cells and the product, enhancing yield (Molchanova et al., 2007).

Chemical Transformations

Effective methods have been developed for chemical transformations involving ADD. For example, dehydration of 9α-hydroxyandrost-4-ene-3,17-dione results in the formation of androsta-4,9(11)-diene-3,17-dione, with the possibility of quantitative isomerization to the title compound (Savinova et al., 2017).

Catalytic Reduction to Testosterone

ADD can be selectively catalytically reduced to testosterone. Studies have shown that this can be achieved in one step with an efficiency of 88%, highlighting its potential in steroid synthesis (Li, 2011).

Microbial Biotransformation

Microbial biotransformation is an essential process in the synthesis of steroid-based drugs. ADD is a critical intermediate for the organic synthesis of various female sex hormones. Microbial biotransformation offers a cost-effective and non-hazardous way to manufacture steroidal intermediates. This process involves complex interactions of microbial, plant, and animal systems (Prakash & Bajaj, 2017).

Metabolic Studies

Metabolic studies have revealed the behavior of ADD in different biological systems. For instance, a study on the urinary metabolism of androsta-1,4,6-triene-3,17-dione, an irreversible aromatase inhibitor, showed its excretion patterns and detection methods in doping control (Parr et al., 2009).

Vasodilator Properties

Research has identified androsta-1,4-dien-3,16-dione, a derivative of ADD, as a vasodilator active principle isolated from the Ravenala madagascariensis plant. This compound demonstrated potent vaso-relaxing effects in isolated rat aorta, indicating its potential in vascular health (Rakotondramanana et al., 2022).

Safety And Hazards

Androsta-1,4-diene-3,17-dione is possibly unsafe. It’s been linked with serious side effects, including increased risk of breast, pancreatic, and prostate cancer . It may cause harm to breast-fed children and may damage fertility or the unborn child .

Future Directions

Currently, microbial biotransformations are extensively being exploited for large-scale production of basic intermediates such as androstenedione (AD), ADD, and several types of hydroxylated derivatives of androstane compounds . This suggests a promising future direction in enhancing the ADD production in the pharmaceutical industry .

properties

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJVUUWNAPIQQI-QAGGRKNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862463
Record name Androsta-1,4-diene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Boldione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003422
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Androsta-1,4-diene-3,17-dione

CAS RN

897-06-3
Record name Androsta-1,4-diene-3,17-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897-06-3
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Record name Boldione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boldione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07373
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Record name Androsta-1,4-diene-3,17-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Androsta-1,4-diene-3,17-dione
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BOLDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2166Q8568W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Boldione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003422
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Name
CC12C=CC(=O)C=C1C=CC1C2CCC2(C)C(=O)CCC12
Quantity
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reactant
Reaction Step One
Quantity
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1,360
Citations
MA Molchanova, VA Andryushina, TS Savinova… - Russian Journal of …, 2007 - Springer
A product of microbiological cleavage of the sterols side chain, androsta-1,4-diene-3,17-dione, is toxic for bacteria, in particular, actinobacteria of the genera Mycobacterium and …
Number of citations: 23 link.springer.com
MI ChoudHary, SG Musharraf, F Shaheen… - Natural Product …, 2002 - Taylor & Francis
Fermentation of (+)-androsta-1,4-diene-3,17-dione ( 1 ) with Cephalosporium aphidicola for 8 days yielded oxidative and reductive metabolites, androst-4-ene-3,17-dione ( 2 ), 17 g -…
Number of citations: 30 www.tandfonline.com
D Giudici, G Ornati, G Briatico, F Buzzetti… - Journal of steroid …, 1988 - Elsevier
FCE 24304 (6-methylenandrosta-1,4-diene-3,17-dione), a new irreversible aromatase inhibitor, has been identified and characterized in virto and in vivo. The compound caused time-…
Number of citations: 162 www.sciencedirect.com
CY Lee, CD Chen, WH Liu - Applied microbiology and biotechnology, 1993 - Springer
A novel two-step transformation process for the production of androsta-l by microorganisms-diene-3,17-dione (ADD) from a high concetration of cholesterol by microorganisms is …
Number of citations: 44 link.springer.com
ZF Wang, YL Huang, JF Rathman… - Journal of Chemical …, 2002 - Wiley Online Library
A biotransformation process using Mycobacterium sp was studied for androsta‐1, 4‐diene‐3,17‐dione (ADD) and androsta‐4‐ene‐3,17‐dione (AD) production from cholesterol. …
Number of citations: 44 onlinelibrary.wiley.com
Y Liu, G Chen, F Ge, W Li, L Zeng, W Cao - World Journal of Microbiology …, 2011 - Springer
A newly isolated actinomycete, Gordonia neofelifaecis (NRRL B-59395) from the faeces of Neofelis nebulosa, was used to selectively degrade the side-chain of cholesterol. The …
Number of citations: 52 link.springer.com
CY Lee, WH Liu - Applied microbiology and biotechnology, 1992 - Springer
Living cells of Mycobacterium sp. NRRL B-3683 were immobilized by adsorption on different types of solid carriers in order to produce androsta-1,4-diene-3,17-dione (ADD) from …
Number of citations: 56 link.springer.com
F Galletti, R Gardi - Steroids, 1971 - Elsevier
The excretion of urinary metabolites in healthy subjects after oral administration of 17β-hydroxyandrosta-1,4-dien-3-one (II) and its 17-cyclopentenyl ether (quinbolone, I), an orally …
Number of citations: 38 www.sciencedirect.com
MA Popot, S Boyer, L Menaut, P Garcia… - Biomedical …, 2008 - Wiley Online Library
Faeces, which could be a potential alternative medium for doping control, have been used for the detection of 1,4‐androstadiene‐3,17‐dione administration to the horse. Semi‐…
H SAKAMOTO, A SUGIMOTO… - Chemical and …, 1974 - jstage.jst.go.jp
Using androsta-l, 4, 6-trienc-3, 17—dione 17-ethy1ene ketal as starting material, 2, 3-and la—monohydroxylated analogues of 35-hydroxyandrosta—5, 7-dien-3-one ethylene ketal …
Number of citations: 3 www.jstage.jst.go.jp

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